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Compound of Interest

Compound Name: Pyrido[3,2-d]pyrimidin-4-amine

CAS No.: 875233-01-5

Cat. No.: B2914060

Get Quote

Executive Summary
This technical guide analyzes the pharmacophoric dominance of substituted pyridopyrimidines

—specifically the pyrido[2,3-d]pyrimidine scaffold—in modern drug discovery. Structurally

bioisosteric to quinazolines and pteridines, these bicyclic heterocycles function as "privileged

structures," capable of mimicking ATP to inhibit kinase cascades (CDK4/6, EGFR, PI3K). This

guide provides a mechanistic breakdown, validated synthetic protocols, and structure-activity

relationship (SAR) insights for researchers targeting antiproliferative therapeutics.[1]

Chemical Architecture & SAR Logic
The pyrido[2,3-d]pyrimidine core owes its therapeutic potency to its ability to occupy the

adenine-binding pocket of varying kinases. The scaffold's nitrogen distribution creates a distinct

electrostatic potential map that favors hydrogen bonding with the "hinge region" of kinase

domains.
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Unlike promiscuous binders, the pyrido[2,3-d]pyrimidine scaffold allows for tunable selectivity

through three critical vectors:

Position Chemical Function SAR Implication

C4 (Hinge Binder)
Typically substituted with an

aniline or bulky amine.

Forms crucial H-bonds with the

kinase hinge region (e.g., Val,

Leu residues). Steric bulk here

dictates isoform selectivity

(e.g., EGFR vs. CDK).

C2 (Solubilizer)
Urea, amine, or piperazine

attachments.

Enhances water solubility and

ADME properties. Often

extends into the solvent-

exposed region of the binding

pocket.

N8/C7 (Shape) Alkyl or cycloalkyl substitution.

Controls the "curvature" of the

molecule, locking it into a

bioactive conformation that fits

the hydrophobic back-pocket

of the enzyme.

Mechanistic Pathways: CDK4/6 Inhibition
The most clinically validated mechanism for this class is the inhibition of Cyclin-Dependent

Kinases 4 and 6 (CDK4/6), exemplified by Palbociclib. By competitively binding to the ATP

pocket, these compounds prevent the phosphorylation of the Retinoblastoma (Rb) protein,

thereby arresting the cell cycle at the G1-S checkpoint.

Pathway Visualization
The following diagram illustrates the signal transduction cascade where pyridopyrimidines

intervene to block cell proliferation.
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Figure 1: Mechanism of CDK4/6 inhibition. The drug prevents Rb phosphorylation, halting the

transition to S-phase.[2]

Synthetic Strategies
Constructing the pyrido[2,3-d]pyrimidine core requires robust methodology.[3] The Pfitzinger

reaction or the condensation of 6-aminouracils with 1,3-electrophiles are standard. Below is a

high-yield workflow for synthesizing a C4, C7-disubstituted derivative.
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Figure 2: General synthetic route via chlorination and nucleophilic aromatic substitution (SnAr).

Validated Experimental Protocols
Protocol A: Synthesis of 4-Anilino-pyrido[2,3-
d]pyrimidine
Context: This protocol utilizes the displacement of a 4-chloro leaving group, a standard method

for introducing diversity at the kinase hinge-binding position.

Reagents:

4-Chloro-pyrido[2,3-d]pyrimidine (1.0 eq)

Substituted Aniline (1.1 eq)

Isopropanol (solvent)
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Triethylamine (TEA) (1.5 eq) - Optional, depending on aniline basicity

Step-by-Step Methodology:

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser,

dissolve 1.0 mmol of the 4-chloro intermediate in 10 mL of anhydrous isopropanol.

Addition: Add 1.1 mmol of the specific aniline derivative. If the aniline is a salt (e.g., HCl salt),

add 1.5 mmol of TEA to liberate the free base.

Reflux: Heat the reaction mixture to reflux (approx. 82°C) for 4–6 hours. Monitor reaction

progress via TLC (System: 5% MeOH in DCM).

Precipitation: Upon completion, cool the mixture to room temperature. The product often

precipitates as a hydrochloride salt.

Filtration: Filter the solid precipitate. Wash the cake with cold isopropanol (2 x 5 mL) and

diethyl ether (2 x 5 mL) to remove unreacted aniline.

Validation: Dry under vacuum. Verify structure via 1H-NMR (DMSO-d6) looking for the

disappearance of the C4-Cl signal and appearance of aromatic aniline protons (6.5–7.5 ppm)

and the exchangeable NH proton (>9.0 ppm).

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)
Context: To quantify the therapeutic potential (IC50), an ADP-Glo™ assay is recommended due

to its high sensitivity for ATP-to-ADP conversion.

Preparation: Prepare 2.5x Kinase/Lipid mixture and 2.5x ATP/Substrate mixture in kinase

buffer (50 mM HEPES, pH 7.5, 3 mM MgCl2).

Dosing: Dispense 2 µL of the synthesized pyridopyrimidine compound (serially diluted in

DMSO) into a 384-well white plate.

Reaction: Add 4 µL of Kinase enzyme (e.g., CDK4/CyclinD1). Incubate for 10 min at RT.

Initiation: Add 4 µL of ATP/Substrate mixture to start the reaction. Incubate for 60 min at RT.
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Termination: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining

ATP. Incubate for 40 min.

Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP, then to light via

luciferase). Incubate 30 min.

Read: Measure luminescence using a plate reader. Calculate IC50 using a non-linear

regression fit (GraphPad Prism).

Clinical Landscape & Future Directions
The clinical success of pyridopyrimidines is anchored by CDK4/6 inhibitors, but the scaffold is

evolving to address resistance mechanisms.

Compound Target Clinical Status Key Indication

Palbociclib CDK4/6 Approved
HR+/HER2- Breast

Cancer

Ribociclib CDK4/6 Approved
Metastatic Breast

Cancer

Tucatinib HER2 Approved
HER2+ Breast Cancer

(Brain Mets)

Omipalisib PI3K/mTOR Phase I/II
Solid Tumors /

Idiopathic Fibrosis

Current Challenges:

Acquired Resistance: Mutations in the Rb1 gene or amplification of Cyclin E1 can render

CDK4/6 inhibitors ineffective.

Selectivity: First-generation compounds often exhibited off-target toxicity (e.g.,

myelosuppression).

Future Trajectory (2025+): Research is shifting toward PROTACs (Proteolysis Targeting

Chimeras). By tethering a pyridopyrimidine warhead to an E3 ligase ligand, researchers aim to
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degrade the kinase rather than merely inhibit it, potentially overcoming resistance caused by

protein overexpression [1, 5].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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